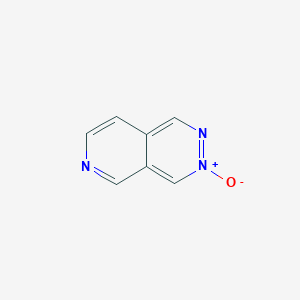

Pyrido(3,4-d)pyridazine 3-oxide

Description

Structure

3D Structure

Properties

CAS No. |

162022-86-8 |

|---|---|

Molecular Formula |

C7H5N3O |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

3-oxidopyrido[3,4-d]pyridazin-3-ium |

InChI |

InChI=1S/C7H5N3O/c11-10-5-7-3-8-2-1-6(7)4-9-10/h1-5H |

InChI Key |

SSBBGSDJXLQWRY-UHFFFAOYSA-N |

SMILES |

C1=CN=CC2=C[N+](=NC=C21)[O-] |

Canonical SMILES |

C1=CN=CC2=C[N+](=NC=C21)[O-] |

Other CAS No. |

162022-86-8 |

Origin of Product |

United States |

Synthetic Methodologies for Pyrido 3,4 D Pyridazine 3 Oxide and Its Derivatives

General Synthetic Strategies for the Pyrido(3,4-d)pyridazine Core

The construction of the bicyclic pyrido(3,4-d)pyridazine framework can be achieved through several classical and modern synthetic routes. These strategies often involve the sequential or concerted formation of the fused pyridine (B92270) and pyridazine (B1198779) rings from appropriately substituted precursors.

Condensation Reactions with Precursors

Condensation reactions represent a foundational approach to the synthesis of the pyrido(3,4-d)pyridazine core. These reactions typically involve the cyclization of a substituted pyridine or pyridazine precursor bearing reactive functional groups that can undergo intramolecular or intermolecular condensation to form the second ring.

A common strategy involves the use of a pre-formed pyridine ring functionalized with groups amenable to the formation of the pyridazine ring. For instance, pyridine derivatives with adjacent carbonyl and methyl groups can react with hydrazine (B178648) to form the pyridazine ring. While specific examples for the pyrido(3,4-d)pyridazine isomer are not extensively documented in readily available literature, analogous syntheses of the isomeric pyrido[3,4-c]pyridazine system provide insight into this approach. For example, the condensation of 4-methyl pyridazine-6-one with dimethylformamide dimethylacetal (DMFDMA) generates an enamine intermediate, which can then be treated with an amine, such as aniline (B41778), to construct the fused pyridine ring. A similar strategy could be envisioned starting from a suitably substituted pyridine precursor.

Another illustrative example, although for the pyrido[3,4-c]pyridazine isomer, is the reaction of a 4-methyl-3-cyano-pyridine-2,6-dione with a phenyldiazonium salt to form a hydrazone. This intermediate can then undergo a one-pot conversion with DMFDMA, leading to cyclocondensation and the formation of a pyrido[3,4-c]pyridazine-6,8-dione derivative. This highlights the utility of condensation reactions in building the fused heterocyclic system.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the regioselective synthesis of the pyrido(3,4-d)pyridazine core. This approach relies on the cyclization of a linear precursor that already contains all the necessary atoms for the bicyclic system.

A classic example of this type of reaction is the Widman-Stoermer synthesis, which has been applied to the synthesis of pyrido[3,4-c]pyridazines. This method involves a one-pot diazotization and cyclization of 4-propenyl-3-aminopyridines. While this specific example leads to an isomer, the principle of intramolecular cyclization of a suitably substituted aminopyridine is a viable route to the desired pyrido(3,4-d)pyridazine skeleton.

Another intramolecular cyclization strategy involves the acid-catalyzed cyclization of hydrazones. For instance, a hydrazone derived from a 2-chloro-3-aminopyridine and ethyl-2-methyl-acetoacetate can be cyclized in polyphosphoric acid to yield a pyridopyridazinone derivative. This approach demonstrates how a pre-formed pyridine ring can be elaborated through the formation and subsequent cyclization of a hydrazone side chain.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of the pyrido(3,4-d)pyridazine core are not widely reported, the principles of MCRs in heterocyclic synthesis can be extrapolated.

For instance, the synthesis of related pyridopyrimidine systems has been achieved through MCRs. These reactions often proceed through a series of steps including Knoevenagel condensation, Michael addition, and cyclization in a one-pot fashion. A hypothetical MCR for a pyrido[3,4-d]pyridazine (B3350088) could involve the reaction of a 1,3-dicarbonyl compound, a hydrazine derivative, and a suitable three-carbon synthon that would ultimately form the pyridine ring. The development of such a multicomponent pathway would represent a significant advancement in the synthesis of this heterocyclic system.

Introduction of the N-Oxide Functionality

The introduction of an N-oxide group to a nitrogen-containing heterocycle can significantly alter its electronic and steric properties, influencing its reactivity and biological activity. The synthesis of Pyrido(3,4-d)pyridazine 3-oxide would likely proceed via the oxidation of the pre-formed pyrido(3,4-d)pyridazine core.

Oxidation Reactions to Form N-Oxides

The most common method for the preparation of heterocyclic N-oxides is the direct oxidation of the parent heterocycle. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the substrate's reactivity and the presence of other sensitive functional groups.

Commonly used oxidizing agents for the N-oxidation of pyridines and related heterocycles include:

Peroxy acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid are effective for the N-oxidation of a wide range of nitrogenous heterocycles. The reaction is typically carried out in a suitable solvent like dichloromethane or chloroform at or below room temperature.

Hydrogen peroxide: In the presence of a catalyst, such as a carboxylic acid (e.g., acetic acid) or a metal complex (e.g., methyltrioxorhenium), hydrogen peroxide is a green and efficient oxidizing agent. arkat-usa.org The use of 30% aqueous hydrogen peroxide in acetic acid is a classical method for pyridine N-oxidation. arkat-usa.org

Other oxidizing systems: Other reagents that have been used for N-oxidation include Caro's acid (peroxymonosulfuric acid) and dimethyldioxirane (DMDO). arkat-usa.org

The regioselectivity of N-oxidation in a molecule with multiple nitrogen atoms, such as pyrido(3,4-d)pyridazine, would depend on the electronic and steric environment of each nitrogen. The nitrogen at position 3 is part of the pyridazine ring and its oxidation would lead to the target compound, this compound. The specific conditions required for the selective oxidation of the N-3 position would need to be determined empirically.

| Oxidizing Agent | Typical Conditions | Reference |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to room temperature | arkat-usa.org |

| Hydrogen peroxide / Acetic acid | Glacial acetic acid, heating | arkat-usa.org |

| Hydrogen peroxide / Methyltrioxorhenium (MTO) | Catalytic MTO, solvent | arkat-usa.org |

| Caro's acid (H₂SO₅) | In situ preparation | arkat-usa.org |

| Dimethyldioxirane (DMDO) | Acetone solution | arkat-usa.org |

Advanced Synthetic Techniques for Pyrido(3,4-d)pyridazine Ring Systems

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex heterocyclic systems like pyrido(3,4-d)pyridazines. These methods often provide advantages in terms of efficiency, selectivity, and functional group tolerance.

One such advanced technique is palladium-catalyzed cross-coupling reactions . These reactions can be used to construct the pyrido(3,4-d)pyridazine core or to functionalize it. For example, a dihalopyridopyridazine could serve as a scaffold for the introduction of various substituents via Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, allowing for the rapid generation of a library of derivatives.

Photochemical reactions represent another advanced approach. While not directly for the construction of the core, photochemical methods have been developed for the transformation of pyridazine N-oxides. For instance, photoinduced ring-opening of pyridazine N-oxides can lead to the formation of other heterocyclic systems like 1H-pyrazoles. This highlights the potential of using light to mediate complex chemical transformations on the N-oxidized pyrido(3,4-d)pyridazine scaffold.

Furthermore, the use of flow chemistry could offer significant advantages for the synthesis of pyrido(3,4-d)pyridazine derivatives. Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions like some oxidations.

Transition Metal-Catalyzed Reactions

The application of transition metal catalysis for the synthesis and functionalization of pyridazine N-oxides serves as a critical precedent for the development of routes to this compound derivatives. These methods primarily focus on carbon-carbon bond formation to build molecular complexity and on catalytic transformations of the pyridazine ring itself.

A foundational strategy for creating substituted pyridazine N-oxide precursors involves palladium-catalyzed cross-coupling reactions. proquest.com The Suzuki-Miyaura coupling, in particular, has been effectively used for the regioselective arylation of di-substituted pyridazine N-oxides. For instance, using a catalyst such as PdCl2(dppf), 3,6-dichloropyridazine N-oxide can be selectively coupled with various arylboronic acids at the C3 position, leaving the C6 position available for further modification. acs.org This regioselectivity is crucial for the controlled synthesis of non-symmetrical derivatives. proquest.comacs.org The reaction is compatible with a range of arylboronic acids, including those with both electron-rich and electron-deficient substituents. acs.org

Beyond functionalization, rhodium catalysis has been employed in concert with photochemical methods to achieve novel ring transformations. Researchers have developed a method to convert pyridazine N-oxides into synthetically valuable 2-aminofurans using a combination of UV light and a rhodium catalyst like Rh2(esp)2. nih.gov In this process, a transient (Z)-diazoalkene, formed photochemically, is intercepted by the rhodium catalyst, which facilitates its conversion into a 2-aminofuran. nih.gov This demonstrates a sophisticated chemo-enzymatic-like cascade where the metal catalyst controls the fate of a highly reactive, photochemically generated intermediate.

| Catalyst System | Reactant(s) | Product Type | Research Finding |

| PdCl2(dppf) | 3,6-dichloropyridazine N-oxide, Arylboronic acids | C3-Arylpyridazine N-oxide | Enables regioselective C-C bond formation at the C3 position, tolerant of various functional groups on the boronic acid. acs.org |

| Rh2(esp)2 | 3-Aryl-6-aminopyridazine N-oxide | 2-Aminofuran derivative | In combination with UV light, the catalyst transforms the pyridazine N-oxide into a 2-aminofuran via a transient diazoalkene. nih.gov |

| Rhodium(I) | Pyridine N-oxides, Boronic acids | 2-Arylpyridines | The N-oxide moiety can act as a traceless directing group to facilitate C(O)-C bond activation in Suzuki-Miyaura couplings. thieme-connect.com |

Organocatalytic Transformations

The application of organocatalysis for the synthesis of this compound and its derivatives is an area with limited exploration in the current scientific literature. Reviews of related heterocyclic systems suggest that organocatalytic, along with other modern catalytic methods, represent a frontier for synthetic innovation in this class of compounds. mdpi.com As such, specific, well-established organocatalytic transformations leading to the this compound core are not prominently reported.

Photocatalytic Methods

Photochemistry offers a powerful and distinct avenue for the transformation of pyridazine N-oxides, providing access to reactive intermediates not easily generated by thermal methods. These reactions are central to strategies that could be adapted for the synthesis of complex this compound derivatives.

The foundational photochemical reaction of pyridazine N-oxides involves a photoisomerization pathway. Upon irradiation with UV light, typically at 350 nm, the N-oxide undergoes a ring-opening to form a transient (Z)-diazoenone intermediate. acs.orgnih.gov This highly reactive species serves as a versatile precursor for subsequent transformations. In the absence of other catalysts, this intermediate can undergo a thermal 6π-electrocyclization to afford substituted pyrazoles in good yields. proquest.comacs.org

A competing pathway in the photochemistry of these compounds is photodeoxygenation, which results in the formation of the parent pyridazine. nih.gov The efficiency of this pathway is highly dependent on the substitution pattern of the pyridazine ring. It has been shown that the presence of an electron-donating amine substituent at the C6 position can suppress photodeoxygenation, favoring the ring-opening pathway. nih.gov Conversely, incorporating a chlorine atom at the C6 position was found to be essential for promoting efficient photodeoxygenation, making the N-oxide a photoactivatable source of atomic oxygen. nih.gov This tunable reactivity highlights the potential for substituent-directed control over the photochemical outcome.

| Method | Substrate | Conditions | Product / Intermediate | Research Finding |

| Photoisomerization | 3-Aryl-6-aminopyridazine N-oxide | UV light (350 nm) | (Z)-diazoenone | The primary photoreaction is a ring-opening to a transient diazo intermediate, which can be trapped or cyclized. proquest.comnih.gov |

| Photo-rearrangement | 3-Aryl-6-aminopyridazine N-oxide | 1. UV light (350 nm) 2. Heat (65 °C) | Substituted Pyrazole (B372694) | The photochemically generated diazoenone can be thermally cyclized to form pyrazole derivatives. acs.orgnih.gov |

| Photodeoxygenation | 3-Chloro-6-phenylpyridazine N-oxide | UV light (350 nm) | 3-Chloro-6-phenylpyridazine | A chlorine atom at C6 enhances the photodeoxygenation pathway, releasing the N-oxide's oxygen atom. nih.gov |

Electrocatalytic Syntheses

Similar to organocatalysis, the field of electrocatalytic synthesis as applied to Pyrido(3,4-d)pyridazine 3-oxides is not yet well-established. The broader synthetic community has noted the potential for electrocatalysis in constructing complex nitrogen-containing heterocycles, but specific methodologies for the pyridopyridazine (B8481360) N-oxide framework are not widely documented in the literature, marking this as an area for future discovery. mdpi.com

Chemical Reactivity and Derivatization Strategies for Pyrido 3,4 D Pyridazine 3 Oxide

Nucleophilic Substitution Reactions

The pyrido(3,4-d)pyridazine 3-oxide core is susceptible to nucleophilic substitution reactions, a reactivity pattern common to many electron-deficient heterocyclic systems. The introduction of the N-oxide functionality can further influence the regioselectivity of nucleophilic attack.

Halogenated pyrido[3,4-d]pyridazine (B3350088) 3-oxides serve as key intermediates for introducing a variety of nucleophiles. For instance, a trishalogenated pyridopyridazine (B8481360) derivative has been shown to undergo selective nucleophilic substitutions. The reactivity at different positions can be modulated, with nitrogen nucleophiles showing selectivity for certain positions over others. This differential reactivity allows for a stepwise and controlled introduction of functional groups. For example, in a related pyridopyridazine system, nucleophilic substitution at positions 3 and 8 was achieved with selectivity, followed by further functionalization at a different position. researchgate.net

The reactions of pyridazines and their N-oxides with nitrogen-containing nucleophiles have been studied, revealing mechanisms such as SN(AE) (addition-elimination) and SN(ANRORC) (addition of nucleophile, ring opening, and ring closure). wur.nl While not specific to the this compound system, these studies on simpler pyridazine (B1198779) N-oxides provide a foundational understanding of the potential reaction pathways. The presence of the N-oxide can activate the ring towards nucleophilic attack, particularly at the α and γ positions relative to the N-oxide group.

Electrophilic Aromatic Substitution Limitations

Studies on related azine N-oxides, such as pyridine-N-oxide, have shown that electrophilic substitution is possible, but often requires harsh conditions. rsc.orgresearchgate.net The nitration of pyridine-N-oxide, for example, can occur, but the regioselectivity is influenced by the reaction conditions and the protonation state of the N-oxide. rsc.org In strongly acidic media, the N-oxide oxygen can be protonated, which further deactivates the ring. For the this compound, the deactivating effect of the pyridazine nitrogens, combined with the pyridine (B92270) nitrogen, makes electrophilic substitution challenging.

In the case of more complex fused systems like pyrido[2,3,4-kl]acridines, electrophilic substitution, such as nitration, has been achieved. nih.govresearchgate.net However, the substitution patterns are dictated by the activating or deactivating effects of existing substituents and the inherent reactivity of the different rings within the polycyclic structure. These findings suggest that for successful electrophilic substitution on the this compound core, the presence of strong activating groups on the pyridine ring would likely be necessary.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of heterocyclic compounds, including pyridazine derivatives. researchgate.net These methods offer a versatile approach to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

For the this compound scaffold, palladium-catalyzed reactions provide a strategic avenue for derivatization, especially at positions that are not amenable to classical substitution methods. Halogenated or triflated derivatives of this compound can be used as substrates in various cross-coupling reactions.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of C-C bonds. nih.govlibretexts.org It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly valued for its functional group tolerance and the commercial availability of a wide range of boronic acids and their esters. nih.gov

In the context of pyridazine chemistry, the Suzuki-Miyaura coupling has been successfully employed to synthesize a variety of substituted derivatives. nih.govnih.gov For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with various (hetero)arylboronic acids to produce π-conjugated systems. nih.gov Similarly, this methodology has been applied to the synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates, demonstrating its utility in constructing complex molecular architectures. mdpi.com

For this compound, a halogenated precursor could be effectively coupled with a diverse array of boronic acids to introduce aryl, heteroaryl, or alkyl groups. This strategy allows for the systematic exploration of the chemical space around the core structure, which is crucial for tuning its electronic and biological properties. The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below.

General Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The reaction typically proceeds through a catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halo-pyrido(3,4-d)pyridazine 3-oxide, forming a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, with the assistance of a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. libretexts.orgmdpi.com

Functional Group Interconversions on the Pyrido(3,4-d)pyridazine Core

Once initial functionalization of the this compound core is achieved, subsequent modifications can be made through functional group interconversions. These transformations allow for the fine-tuning of the molecule's properties.

For instance, a cyano group, which could be introduced via nucleophilic substitution of a halide, can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. An ester group, introduced via a cross-coupling reaction, can be hydrolyzed to a carboxylic acid, which can then be converted to an amide through coupling with an amine. In a related pyrido[2,3-d]pyridazine-2,8-dione system, carboxyethyl groups were hydrolyzed to the corresponding carboxylic acids. nih.gov

Furthermore, a nitro group, if successfully introduced, could be reduced to an amino group, which is a versatile handle for further derivatization, such as acylation, sulfonylation, or diazotization followed by substitution. While direct evidence on the this compound is limited, these standard transformations are generally applicable to heterocyclic systems, provided the starting materials are stable to the reaction conditions.

Strategies for Modulating Reactivity through Substituent Effects

The reactivity of the this compound core can be significantly influenced by the electronic nature of the substituents attached to the ring system. By strategically placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), one can modulate the susceptibility of the ring to either nucleophilic or electrophilic attack.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as amino, alkoxy, or alkyl groups, onto the pyridine ring of the scaffold would increase the electron density of the ring system. This would make the ring more susceptible to electrophilic attack, potentially overcoming the inherent electron deficiency. An EDG could also influence the regioselectivity of both nucleophilic and electrophilic substitution reactions.

Electron-Withdrawing Groups (EWGs): Conversely, the presence of EWGs, such as nitro, cyano, or sulfonyl groups, would further decrease the electron density of the this compound core. This would enhance its reactivity towards nucleophiles, making nucleophilic substitution reactions more facile. The position of the EWG would be critical in directing the incoming nucleophile to a specific site on the ring. DFT calculations on related systems have been used to understand the electronic structure and predict reactivity. nih.gov

The strategic placement of substituents is a key element in the design of synthetic routes and the development of derivatives with desired properties. For example, in the synthesis of pyrazolo[3,4-b]pyridines, the nature and position of substituents on the starting materials dictate the outcome of the cyclization reactions. nih.gov

Structure Activity Relationship Sar Studies of Pyrido 3,4 D Pyridazine 3 Oxide Derivatives

Influence of the N-Oxide Functionality on Biological Interactions

The N-oxide moiety is a pivotal functional group in medicinal chemistry that can significantly modulate the biological and physicochemical properties of a parent molecule. nih.gov The N-oxide group is highly polar and can form strong hydrogen bonds, which may enhance solubility and influence interactions with biological targets. nih.gov Depending on the specific molecular context, the N-oxide can be either chemically stable or undergo enzymatic reduction in vivo, a property that is leveraged in the design of hypoxia-activated prodrugs. nih.gov

In the context of pyridazine (B1198779) N-oxides, this functional group is crucial for their biological activity. For instance, certain pyridazine N-oxides can act as photoactivatable precursors of reactive oxygen species. nih.gov It has been established that for some pyridazine N-oxides, the triplet excited state is responsible for oxygen abstraction, while the excited singlet state leads to isomerizations and rearrangements. wur.nl This reactivity highlights the potential of the N-oxide group to participate in biological redox processes.

Furthermore, the N-oxide group can serve as a mimic of nitric oxide (NO), leading to NO-like effects such as vasodilation. nih.gov This is particularly relevant for furoxan derivatives (1,2,5-oxadiazole-N-oxides), which are known NO-donors in vivo. nih.gov While direct evidence for Pyrido(3,4-d)pyridazine 3-oxide is still under investigation, the presence of the N-oxide suggests that these derivatives may exhibit unique biological activities compared to their non-oxidized counterparts, potentially influencing their pharmacokinetic profile and target interactions.

Impact of Substituent Position and Nature on Bioactivity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. Insights into these relationships can be gleaned from studies on analogous pyrido[3,4-d]pyrimidin-4(3H)-one and pyrido[2,3-d]pyridazine-2,8-dione derivatives.

In a series of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, which are structurally similar to the scaffold of interest, the nature of the substituent at the 8-position was found to be critical for their activity as histone lysine (B10760008) demethylase (KDM) inhibitors. acs.orgnih.gov For instance, the introduction of a pyrazole (B372694) moiety at the C8 position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold was a key step in achieving potent inhibition. acs.orgnih.gov

Further modifications to the aryl substituents have also been shown to modulate activity. In studies on pyridazinone derivatives with anti-inflammatory activity, changes to a 3-methoxybenzyl chain, such as removal of the methoxy (B1213986) group or its substitution with a fluorine atom, were found to improve activity. mdpi.com

The following table summarizes the effects of some alkyl and aryl substituents on the inhibitory activity of related pyridazinone derivatives against lipopolysaccharide (LPS)-induced NF-κB activity.

| Compound | Substituent at position 1 | Substituent at position 3 | Substituent at position 5 | Inhibition of LPS-induced NF-κB activity |

| 30 | 3-methoxybenzyl | - | methyl | Active |

| 64 | 3-fluorobenzyl | - | methyl | Active |

| 67 | - | methyl | - | Active |

| 42 | 4-fluorophenylacetamide | - | p-tolyl | Active |

| 46 | 4-fluorophenylacetamide | - | 4-methoxyphenyl | Active |

| 47 | 4-fluorophenylacetamide | - | 4-chlorophenyl | Active |

Data sourced from studies on pyridazinone derivatives. mdpi.com

Halogenation is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of drug candidates. In the case of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, an 8-chloro derivative served as a key intermediate for the synthesis of more potent inhibitors. acs.org The substitution of the chloro group with other functionalities was essential for achieving high inhibitory activity.

In a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, a related class of compounds, the introduction of hydroxy and methoxy groups on the phenyl ring led to interesting cytotoxic activities. nih.gov Specifically, the 4-hydroxy derivative showed notable cytotoxic effects. nih.gov

Nitrogen-containing functional groups play a significant role in the biological activity of many heterocyclic compounds. In the development of pyrido[3,4-d]pyrimidin-4(3H)-one based KDM inhibitors, the introduction of a pyrazole moiety at the C8 position was a critical design element. acs.orgnih.gov Further substitution on this pyrazole ring with a conformationally constrained 4-phenylpiperidine (B165713) linker led to derivatives with equipotent activity against multiple KDM subfamilies. nih.gov

In a study on pyrido[2,3-d]pyridazine-2,8-dione derivatives, N-phenyl substitution was found to enhance anti-inflammatory activity compared to the unsubstituted analogs. nih.gov This highlights the importance of nitrogen-containing aryl groups in modulating the biological response of these scaffolds.

The steric and electronic properties of substituents are key determinants of the biological activity of this compound derivatives. For the related pyrido[3,4-g]quinazoline kinase inhibitors, the introduction of a nitro group at the 10-position resulted in nanomolar activity against the CLK1 kinase. nih.gov This demonstrates the profound impact of a strongly electron-withdrawing group on the inhibitory potency.

In the case of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one KDM inhibitors, the binding model suggests that the 6- and 7-positions of the pyridopyrimidine ring are situated in a largely hydrophobic binding region with considerable steric freedom. capes.gov.br This allows for the accommodation of various substituents that can fine-tune the compound's properties. The model also indicates that a weakly basic side chain, with the amine moiety positioned at least three carbon atoms away from the nucleus, is most effective for both increased aqueous solubility and retention of inhibitory activity. capes.gov.br

Correlation of Structural Motifs with Specific Biological Target Modulation

The structural motifs of this compound and its analogs have been correlated with the modulation of several important biological targets.

Kinase Inhibition: The pyrido[3,4-d]pyrimidine (B3350098) scaffold is frequently associated with kinase inhibitory activity. nih.gov For example, Tarloxotinib, a pyrido[3,4-d]pyrimidine derivative, is a pan-HER kinase inhibitor. nih.gov Furthermore, new pyrido[3,4-g]quinazoline derivatives have shown inhibitory potency against a panel of protein kinases including CLK1, DYRK1A, GSK3, CDK5, and CK1. nih.gov

Histone Lysine Demethylase (KDM) Inhibition: A series of 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones have been identified as potent inhibitors of JmjC histone N-methyl lysine demethylases (KDMs), which bind to Fe(II) in the active site. acs.orgnih.gov These compounds have shown activity against the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. nih.gov

Anti-inflammatory Activity (COX Inhibition): Pyrido[2,3-d]pyridazine-2,8-dione derivatives have been investigated as potential anti-inflammatory agents. nih.govrsc.org One such derivative, compound 7c, demonstrated dual inhibitory activity against both COX-1 and COX-2 isoenzymes. nih.govrsc.org

Antimicrobial Activity: Certain tricyclic pyridazine N-oxides, such as 9-nitro-benzo[f]cinnoline N-oxide, have shown moderate activity against Gram-positive bacteria and significant activity against Trichomonas vaginalis. researchgate.netnih.gov

The following table summarizes the biological targets modulated by various related pyridopyridazine (B8481360) and pyridazine derivatives.

| Compound Class | Structural Motif | Biological Target |

| Pyrido[3,4-d]pyrimidines | Pyrido[3,4-d]pyrimidine | HER family kinases nih.gov |

| Pyrido[3,4-g]quinazolines | Pyrido[3,4-g]quinazoline | CLK1, DYRK1A, GSK3, CDK5, CK1 nih.gov |

| Pyrido[3,4-d]pyrimidin-4(3H)-ones | 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one | KDM4, KDM5 nih.gov |

| Pyrido[2,3-d]pyridazine-2,8-diones | Pyrido[2,3-d]pyridazine-2,8-dione | COX-1, COX-2 nih.govrsc.org |

| Benzo[f]cinnoline N-oxides | 9-nitro-benzo[f]cinnoline N-oxide | Trichomonas vaginalis researchgate.netnih.gov |

Structure-Metabolism Relationships

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy and duration of action. For derivatives of this compound, understanding the relationship between their chemical structure and metabolic stability is paramount for the design of new analogues with improved drug-like properties. While direct metabolic studies on this compound itself are not extensively documented in publicly available literature, valuable insights can be drawn from closely related heterocyclic systems, particularly the pyrido[3,4-d]pyrimidine scaffold. The metabolic pathways of this analogous system, along with general principles of N-oxide biotransformation, provide a framework for predicting the metabolic behavior of this compound derivatives.

The metabolism of xenobiotics is primarily mediated by cytochrome P450 (CYP) enzymes and other enzyme systems such as aldehyde oxidase (AO). For the pyrido[3,4-d]pyrimidine series, both CYP and AO have been identified as key players in their metabolism. A significant challenge in the development of these compounds has been their rapid turnover in human liver microsomes (HLM), leading to high in vivo clearance. acs.orgnih.gov

Research into the structure-metabolism of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives has revealed that the C2-position of the pyrimidinone ring is particularly susceptible to oxidation by aldehyde oxidase. nih.govnih.gov This metabolic vulnerability can lead to high clearance in vivo. A crucial finding from these studies was that substitution at the C2-position can effectively block this AO-mediated metabolism, thereby enhancing the metabolic stability of the compounds. nih.gov This suggests that for this compound derivatives, modifications at analogous positions could be a key strategy to mitigate rapid metabolism.

In addition to AO-mediated metabolism, CYP enzymes also play a significant role in the biotransformation of these heterocyclic systems. For a series of pyrido[3,4-d]pyrimidine inhibitors of monopolar spindle 1 (MPS1) kinase, rapid metabolism in HLM was a significant hurdle. acs.org Interestingly, extensive metabolite identification studies initially failed to pinpoint a consistent site of metabolism, revealing multiple oxidation and dealkylation products. A breakthrough was achieved with the serendipitous discovery that the introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core led to a significant improvement in HLM stability. acs.org Further investigation revealed that this methyl group suppressed metabolism at the distant aniline (B41778) portion of the molecule, likely by sterically hindering the recognition of the compound by CYP enzymes. acs.org This highlights that subtle structural modifications can have a profound and sometimes non-obvious impact on metabolic pathways.

The N-oxide moiety in this compound introduces another potential site for metabolic transformation. Heterocyclic N-oxides can undergo enzymatic reduction back to the parent heterocycle. This reductive metabolism can be a significant clearance pathway for some N-oxide-containing drugs. Therefore, the stability of the N-O bond in the metabolic environment is a key consideration.

The following data table, derived from studies on the analogous pyrido[3,4-d]pyrimidine scaffold, illustrates the impact of structural modifications on metabolic stability.

| Compound Series | Structural Modification | Key Metabolic Pathway | Impact on Metabolic Stability |

| Pyrido[3,4-d]pyrimidin-4(3H)-ones | C2-substitution | Aldehyde Oxidase (AO) mediated oxidation | Blocks AO-mediated metabolism, increasing stability. nih.govnih.gov |

| Pyrido[3,4-d]pyrimidine MPS1 Inhibitors | Introduction of a methyl group at the 6-position | Cytochrome P450 (CYP) mediated oxidation | Suppressed metabolism at a distant site, significantly improving stability in HLM. acs.org |

Mechanistic Investigations of Biological Activities for Pyrido 3,4 D Pyridazine 3 Oxide Derivatives

Enzyme Inhibition Mechanisms

Derivatives based on the pyrido[3,4-d]pyridazine (B3350088) and related scaffolds have demonstrated inhibitory activity against several key enzyme families. The following sections detail the mechanistic insights gained from studies on their interactions with kinases and phosphodiesterases.

Antimicrobial Action Mechanisms

The core structure of pyrido[3,4-d]pyridazine has been explored for its potential against a range of microbial pathogens. While specific mechanistic studies on the 3-oxide derivative are not extensively detailed in the available literature, research on related pyridazine (B1198779) and fused pyridazine compounds provides insights into potential modes of action.

Antibacterial Effects

The antibacterial activity of pyrido[3,4-d]pyridazine derivatives appears to be highly dependent on the specific substitutions on the heterocyclic ring. For instance, a study on newly synthesized pyrido[3,4-d]pyridazine derivatives revealed that while some compounds exhibited antimycobacterial properties, they were found to be ineffective against the tested Gram-positive and Gram-negative bacteria nih.gov. This suggests that the antibacterial spectrum is narrow and specific.

In a broader context, derivatives of the related pyrazolo[3,4-d]pyrimidine scaffold, which are bioisosteres of purines, have been shown to possess antibacterial activity nih.gov. Some of these compounds have been found to inhibit bacterial DNA polymerase III, a critical enzyme for DNA replication in bacteria nih.gov. This provides a potential, though not directly confirmed, mechanism that could be relevant for certain pyrido(3,4-d)pyridazine derivatives.

Furthermore, some pyridazine derivatives have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids in bacteria frontiersin.orgmdpi.com. Inhibition of DHFR disrupts critical metabolic pathways, leading to bacterial cell death. Molecular docking studies on some imidazo[4,5-b]pyridine derivatives have shown interactions with the active site of DHFR, suggesting this as a possible target for antibacterial action mdpi.com.

Antifungal Properties

The antifungal activity of pyrido[3,4-d]pyridazine derivatives has also been evaluated. Similar to their antibacterial counterparts, the efficacy is largely dictated by the nature of the chemical groups attached to the main ring structure. While some pyrido[3,4-d]pyridazine derivatives have been synthesized and tested, they were found to be ineffective against the tested fungal strains in one study nih.gov.

However, research on other pyridazine-containing compounds offers potential mechanistic clues. For example, some chalcone (B49325) derivatives incorporating a pyridazine moiety have demonstrated antifungal activity by disrupting the cell membrane of the fungus, which inhibits its growth arabjchem.org. Additionally, certain pyrido[3,4-e]-1,2,4-triazine (B3357959) derivatives have shown inhibitory activity against various fungal species, including Candida, Aspergillus, Mucor, and Trichophyton nih.gov. The specific molecular targets for these compounds were not fully elucidated but point towards the potential for pyridazine-based structures to interfere with fungal cell integrity and growth.

Antituberculosis Activity

Several studies have highlighted the potential of pyridazine and its fused heterocyclic derivatives as antituberculosis agents. Notably, a study on new pyrido[3,4-d]pyridazine derivatives identified two compounds, 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one and 1-(4-benzylpiperidin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one, which exhibited significant antimycobacterial activity nih.gov. While the precise mechanism was not detailed, these findings underscore the potential of this scaffold in combating Mycobacterium tuberculosis.

Research on other pyridazine derivatives has shown that they can be active against M. tuberculosis neuroquantology.comlookchem.com. The mechanism of action for many antitubercular agents involves targeting unique aspects of the mycobacterial cell wall or essential metabolic pathways. For instance, some 2,4-disubstituted pyridine (B92270) derivatives have demonstrated bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli frontiersin.org. Resistance to one of these compounds was linked to mutations in the mmpR5 gene, which encodes a transcriptional repressor of an efflux pump, suggesting that the compound may be a substrate for this pump frontiersin.org.

Furthermore, hybrid molecules combining indole (B1671886) and pyridine-1-oxide moieties have shown potent activity against both sensitive and isoniazid-resistant strains of M. tuberculosis nih.gov. This suggests that the N-oxide functionality, present in pyrido(3,4-d)pyridazine 3-oxide, could play a role in the antimycobacterial effect.

| Compound Class | Organism(s) | Observed Effect/Potential Mechanism | Reference(s) |

| Pyrido[3,4-d]pyridazine derivatives | Mycobacterium tuberculosis | Highest antimycobacterial activity observed for specific derivatives. | nih.gov |

| Gram-positive and Gram-negative bacteria, Fungi | Ineffective in some studies. | nih.gov | |

| Chalcone derivatives with pyridazine | Botrytis cinerea | Disruption of the fungal cell membrane. | arabjchem.org |

| 2,4-Disubstituted pyridine derivatives | Mycobacterium tuberculosis | Bactericidal against intracellular and biofilm-forming bacilli; resistance linked to efflux pump gene mutation. | frontiersin.org |

| Indole-pyridine-1-oxide hybrids | Mycobacterium tuberculosis (including INH-resistant strains) | Potent antimycobacterial activity. | nih.gov |

Mutagenicity and Genotoxicity Mechanistic Insights

The potential for a chemical compound to cause genetic mutations is a critical aspect of its toxicological profile. For aromatic N-oxides like this compound, this is a particularly important area of investigation.

Role of N-Oxide Position in Mutagenic Potential

The position of the N-oxide group in the pyrido(3,4-d)pyridazine ring system appears to be a significant determinant of its mutagenic potential. Studies have shown that aromatic N-oxides can be a structural alert for DNA-reactive mutagenicity.

Specifically, this compound has been identified as mutagenic in the Ames test, a widely used bacterial reverse mutation assay. It was found to be positive in the Salmonella typhimurium strain TA98, both with and without metabolic activation (S9 mix). In contrast, its isomer, Pyrido(3,4-d)pyridazine 6-oxide, showed mutagenicity in strain TA100 with metabolic activation and in TA98 with and without metabolic activation.

The mechanism of mutagenicity for many aromatic amines and N-oxides involves metabolic activation to reactive intermediates that can form adducts with DNA imrpress.com. The N-oxide functionality can be reduced to the corresponding amine, which can then be further metabolized, or it can be involved in other metabolic pathways that generate electrophilic species capable of reacting with DNA.

Another potential mechanism of genotoxicity for pyridazine N-oxides involves the photoinduced release of reactive oxygen species. It has been demonstrated that certain pyridazine N-oxides can be photoactivated to generate atomic oxygen, which can lead to DNA cleavage nih.gov. This suggests a pathway by which these compounds could exert genotoxic effects under specific conditions.

The differential mutagenicity between the 3-oxide and 6-oxide isomers highlights the subtle but critical influence of the N-oxide position on the electronic properties and metabolic fate of the molecule. This, in turn, affects its interaction with biological macromolecules like DNA.

| Compound | Ames Test Strain | Metabolic Activation (S9) | Result |

| This compound | TA98 | With and Without | Mutagenic |

| Pyrido(3,4-d)pyridazine 6-oxide | TA100 | With | Mutagenic |

| TA98 | With and Without | Mutagenic |

Theoretical and Computational Chemistry Studies on Pyrido 3,4 D Pyridazine 3 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For Pyrido(3,4-d)pyridazine 3-oxide, methods like Density Functional Theory (DFT) would be employed to model its characteristics. researchgate.net

The introduction of an N-oxide group significantly alters the electronic landscape of a heterocyclic system. In this compound, the oxygen atom attached to one of the pyridazine (B1198779) nitrogens acts as a strong electron-donating group through resonance, while also being an inductive electron-withdrawing group. This dual nature modifies the charge distribution across the fused rings.

Computational studies on pyridine (B92270) N-oxides, for example, show that the N-oxide group increases the molecule's dipole moment and alters the reactivity of the ring carbons. nih.gov A similar effect would be anticipated for this compound. The N-O bond itself is of interest, with computational models predicting its bond dissociation energy and vibrational frequencies, which are key indicators of its strength and character. nih.gov

A molecular electrostatic potential (MEP) map would be a valuable output of such a study, visualizing the electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions. researchgate.net

Heterocyclic compounds containing amide or potential hydroxyl groups can exist in different tautomeric forms. While this compound itself does not have obvious tautomers, its derivatives, particularly those with hydroxyl or amino substitutions, could exhibit complex tautomerism. For instance, related pyrido[3,4-d]pyridazine-diones exist in lactam-lactim tautomeric forms. core.ac.uk

Quantum chemical calculations are instrumental in predicting the relative stabilities of potential tautomers. By calculating the total electronic energies of each isomer, researchers can determine the most stable form in the gas phase or in different solvents, providing insight into its likely structure under physiological conditions.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the N-oxide group is expected to raise the energy of the HOMO and lower the energy of the LUMO compared to the parent pyridopyridazine (B8481360), likely reducing the energy gap and influencing its reactivity profile.

Table 1: Illustrative Frontier Molecular Orbital Energies (DFT/B3LYP) (Note: The following data is illustrative for a hypothetical calculation and not based on published results for this specific compound.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the pyridazine ring and the N-oxide oxygen atom. |

| LUMO | -1.8 | Distributed across the fused pyridine and pyridazine ring system. |

| Energy Gap (ΔE) | 4.7 | Indicates moderate kinetic stability and chemical reactivity. |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. While no specific docking studies for this compound have been published, the broader family of pyrido[3,4-d]pyridazines has been investigated as inhibitors of various enzymes.

Derivatives of the closely related pyrido[3,4-d]pyridazine (B3350088) scaffold have been explored for their potential to inhibit various kinases and act as histamine (B1213489) H1 receptor antagonists. researchgate.net Molecular docking simulations for this compound would involve placing the molecule into the active site of such a target protein.

The simulation would predict the most likely binding orientation, or "pose," of the ligand. It would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's binding pocket. For example, the N-oxide oxygen could act as a hydrogen bond acceptor, while the aromatic rings could engage in stacking interactions with residues like tyrosine or phenylalanine.

Docking programs calculate a score that estimates the binding affinity between the ligand and the protein. This score is typically expressed in units of energy (e.g., kcal/mol), with more negative values indicating a stronger predicted interaction. These scores are valuable for virtual screening, where large libraries of compounds are computationally tested to identify potential drug candidates.

Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target (Note: The following data is for illustrative purposes only and does not represent results from an actual study on this compound.)

| Ligand | Docking Score (kcal/mol) | Predicted Key Interactions |

| This compound | -7.8 | Hydrogen bond with Asp145; π-π stacking with Phe80. |

| Reference Inhibitor | -9.2 | Hydrogen bond with Asp145 and Lys33; Hydrophobic interactions. |

Molecular Dynamics Simulations for Conformational Analysis

No published studies detailing molecular dynamics simulations specifically for the conformational analysis of this compound were found. Such studies would be valuable for understanding the molecule's flexibility, preferred three-dimensional structures, and dynamic behavior in different environments, which can influence its biological activity and interactions.

Density Functional Theory (DFT) Applications

There is no available research applying Density Functional Theory (DFT) to this compound. DFT studies would provide significant insights into its electronic structure, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its reactivity profile. These calculations are fundamental for predicting a molecule's chemical behavior and for rationalizing experimental findings, such as its observed mutagenicity.

Medicinal Chemistry Research Applications and Future Perspectives

Development of Novel Therapeutic Lead Compounds

The pyrido[3,4-d]pyridazine (B3350088) core and its analogs have served as the foundation for identifying novel lead compounds targeting a range of biological entities. Research has demonstrated their utility as kinase inhibitors, receptor antagonists, and antimicrobial agents.

A notable area of application is in oncology. For instance, derivatives of the closely related pyrido[3,4-d]pyrimidine (B3350098) scaffold have been investigated as potent inhibitors of histone lysine (B10760008) demethylases (KDMs), which are implicated in cancer epigenetics. acs.org Specifically, 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have shown potent, cell-permeable inhibition of KDM4 and KDM5 subfamily members. acs.org Another related scaffold, pyrido[3,4-d]pyrimidine, is the basis for Tarloxotinib, a hypoxia-activated prodrug that targets the HER family of kinases involved in non-small cell lung cancer. nih.gov Furthermore, pyrido[3,4-d]pyrimidine derivatives have been identified as inhibitors of RIPK3-mediated necroptosis, a form of programmed cell death involved in inflammatory diseases and certain cancers. nih.gov

Beyond oncology, new pyrido[3,4-d]pyridazine derivatives have been synthesized and evaluated for their antimycobacterial activity. nih.gov This highlights the versatility of the scaffold in addressing infectious diseases. The development of these lead compounds underscores the scaffold's ability to be chemically modified to achieve desired biological activity against diverse targets.

Table 1: Examples of Biologically Active Pyrido[3,4-d]pyridazine Analogs and Their Therapeutic Targets

| Compound/Scaffold | Therapeutic Target | Potential Application | Reference |

|---|---|---|---|

| 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones | KDM4/KDM5 Histone Lysine Demethylases | Oncology | acs.org |

| Pyrido[3,4-d]pyrimidine derivatives (e.g., Tarloxotinib) | Pan-HER Kinase Family | Oncology (NSCLC) | nih.gov |

| Pyrido[3,4-d]pyrimidine derivatives | RIPK3-mediated Necroptosis | Inflammatory Diseases, Cancer | nih.gov |

| 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one | Mycobacterium tuberculosis | Infectious Disease (Tuberculosis) | nih.gov |

Scaffold Exploration and Optimization in Drug Discovery Research

The pyridazine (B1198779) ring is considered an advantageous substitute for more common rings like phenyl or pyridine (B92270) in drug design due to its unique properties. nih.govnih.gov These include a high dipole moment, weak basicity, and the capacity for dual hydrogen bonding, which can be pivotal in drug-target interactions. nih.govnih.gov The inherent polarity of the pyridazine moiety can also confer favorable absorption, distribution, metabolism, and excretion (ADME) properties, such as reduced interaction with the hERG potassium channel, a common cause of cardiotoxicity. nih.govnih.gov

The exploration of the pyrido[3,4-d]pyridazine scaffold and its analogs exemplifies modern drug discovery strategies. In the development of KDM inhibitors, the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold was selected as a bioisosteric replacement for a pyridine-4-carboxylic acid moiety. acs.org This change was intended to maintain coordination with the active site metal ion while improving cellular permeability by being only partially ionized at physiological pH. acs.org

Further optimization focused on decorating this core. Structure-activity relationship (SAR) studies revealed that substitutions at specific positions on the scaffold were critical for potency and selectivity. For example, derivatization at the C8 position of the pyrido[3,4-d]pyrimidin-4(3H)-one core allowed for access to the histone peptide binding site of the target enzyme. acs.org This systematic exploration, combining scaffold hopping with targeted modifications, is a powerful approach to refining lead compounds into viable drug candidates. core.ac.ukresearchgate.netsemanticscholar.org

Table 2: Scaffold Optimization of Pyrido[3,4-d]pyrimidin-4(3H)-one Based KDM Inhibitors

| Scaffold/Derivative | Optimization Strategy | Observed Outcome | Reference |

|---|---|---|---|

| Pyrido[3,4-d]pyrimidin-4(3H)-one | Scaffold hop from pyridine-4-carboxylic acid | Maintained metal chelation, potential for improved cell permeability. acs.org | acs.org |

| C8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one | Introduction of linkers and functional groups at C8 | Enabled bidentate metal coordination and access to histone peptide binding site, modulating potency. acs.org | acs.org |

| 4-Amino-pyridazin-3(2H)-one | Bioisosteric replacement and scaffold optimization | Led to identification of potent Fatty Acid Binding Protein 4 (FABP4) inhibitors with low micromolar activity. core.ac.uk | core.ac.uk |

| Pyridazinone Core | Exploration of three exit vectors for chemical diversity | Achieved desired modulation of PI3Kδ selectivity and ADME properties for inhalation. nih.gov | nih.gov |

Strategies for Enhancing Selectivity and Potency

Achieving high potency and selectivity is a central challenge in medicinal chemistry. Research on pyrido[3,4-d]pyridazine analogs demonstrates several effective strategies.

Structure-Based Drug Design (SBDD): In the development of KDM inhibitors, X-ray crystallography of a related scaffold bound to the target enzyme revealed key interactions. acs.org This structural information guided the design of new derivatives, suggesting that the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold could suitably replace the initial fragment while maintaining crucial binding interactions, such as coordination to the active site metal and hydrogen bonding with key amino acid residues. acs.org

Targeted Substitutions: The potency of the KDM inhibitors was significantly enhanced by introducing specific substituents. acs.org For example, adding a 3,5-dichlorophenyl group to a piperidine (B6355638) linker attached to the core scaffold resulted in a compound with a balanced and highly potent inhibition profile against multiple KDM4 and KDM5 subfamily members (IC50 values in the nanomolar range). acs.org This highlights how specific lipophilic and electronic modifications can optimize binding affinity.

Modulating Physicochemical Properties: In a series of Tyk2 JH2 inhibitors based on an imidazo[1,2-b]pyridazine (B131497) scaffold, metabolic stability was dramatically improved by replacing an aniline (B41778) group with a 2-oxo-1,2-dihydropyridine ring. nih.gov Furthermore, introducing a 2-pyridyl substituent on this ring enhanced cell permeability, an effect attributed to the formation of an intramolecular hydrogen bond that reduces the molecule's polarity. nih.gov This strategy of fine-tuning properties like lipophilicity and polarity is crucial for improving both potency and drug-like characteristics.

Addressing Research Gaps in Pyrido(3,4-d)pyridazine 3-Oxide Chemistry and Biology

A significant research gap exists specifically for the compound this compound. While its constituent scaffolds, pyridine and pyridazine, are well-studied, and even the fused parent ring system has seen some exploration, the N-oxide derivative remains largely uncharacterized in the scientific literature. nih.govnih.gov

The situation is analogous to that of other less common heterocyclic systems. For example, a 2022 review noted that the isomeric pyrido[3,4-c]pyridazines and their derivatives remain "rare chemicals," with published reports being scattered and often lacking follow-up studies to explore their synthetic scope or biological potential. mdpi.com This has limited the application of that scaffold, a fate that currently befalls pyrido[3,4-d]pyridazine 3-oxide. mdpi.com

The introduction of an N-oxide moiety can profoundly impact a molecule's properties, including its solubility, metabolic stability, and ability to form hydrogen bonds. Pyridine N-oxides, for instance, are sometimes used as bioisosteres for phenol (B47542) rings. acs.org The lack of synthetic reports and biological evaluation for pyrido[3,4-d]pyridazine 3-oxide means its potential contributions to medicinal chemistry are completely unknown.

Future research should focus on:

Developing reliable synthetic routes to access pyrido[3,4-d]pyridazine 3-oxide and its derivatives.

Characterizing its fundamental physicochemical properties to understand how the N-oxide group modifies the parent scaffold.

Performing initial biological screening to identify potential therapeutic areas where this unique scaffold might offer advantages over existing heterocyclic systems.

Closing this gap would not only expand the chemical space available to medicinal chemists but could also unlock novel therapeutic opportunities, realizing the untapped potential of this specific heterocyclic system. mdpi.com

Emerging Trends and Methodologies in Pyridazine Research

The broader field of pyridazine chemistry is dynamic, with several emerging trends that could facilitate the study of underexplored scaffolds like pyrido[3,4-d]pyridazine 3-oxide.

Novel Synthetic Methodologies: Advances in organic synthesis are making complex heterocyclic structures more accessible. This includes the development of copper-promoted cyclization reactions to form 1,6-dihydropyridazines, which can be easily oxidized to pyridazines. organic-chemistry.org Another innovative approach involves a "skeletal editing" transformation that can directly convert a pyridine ring into a pyridazine ring via a photoinitiated rearrangement, effectively bridging the synthetic gap between these two important heterocycles. nih.gov Such methods could be adapted to build the pyrido[3,4-d]pyridazine core more efficiently.

Advanced Catalysis: The use of novel catalysts is streamlining the synthesis of pyridazine-containing molecules. For example, an efficient protocol for synthesizing pyrido[2,3-d]pyrimidines has been developed using a magnetic nanocatalyst (Fe3O4–ZnO–NH2–PW12O40) in water, offering benefits of operational simplicity and environmental friendliness. nih.gov

Scaffold Hopping and Hybridization: The design of new bioactive molecules increasingly relies on computational methods for scaffold hopping and the hybridization of known pharmacophores. acs.org For example, researchers have designed JNK1 inhibitors by expanding a pyrazole (B372694) ring into a pyridazine ring and then creating hybrids with other moieties like semicarbazides. acs.org This rational design approach could be applied to the pyrido[3,4-d]pyridazine scaffold to predict promising derivatives for synthesis and testing.

Expanded Therapeutic Applications: The pyridazine ring is being incorporated into drugs for an ever-widening range of diseases. researchgate.net Its unique properties are being leveraged to solve specific drug design challenges, such as improving selectivity or reducing off-target toxicity. nih.govnih.gov The recent FDA approval of drugs like relugolix (B1679264) and deucravacitinib, which both contain a pyridazine ring, signals a growing appreciation for this heterocycle and is likely to spur further research into its derivatives. nih.govnih.gov

These trends in synthesis, design, and application will undoubtedly lower the barrier to investigating rare scaffolds and help to unlock the full therapeutic potential of the pyridazine chemical class.

Q & A

Q. What are the key synthetic routes for preparing pyrido(3,4-d)pyridazine 3-oxide derivatives, and how do reaction conditions influence product yields?

Pyrido(3,4-d)pyridazine derivatives are synthesized via [4+2] cycloaddition reactions using electron-deficient azadienes and cyclic enamines. For example, reactions with 1-pyrrolidino-1-cyclopentene in 1,4-dioxane under argon yield cyclopentane-fused dihydroisoquinolines. Reaction times vary with ring size: five-membered enamines require 4 hours of reflux, while six- and eight-membered analogs need 7 days. Yields range from 33% (seven-membered) to 56% (eight-membered). Optimization involves adjusting solvent (toluene with trifluoroacetic acid for rearomatization) and purification via column chromatography .

Q. How does the electron-deficient nature of this compound facilitate its reactivity in cycloaddition reactions?

The compound's LUMO energy (−1.215 eV via AM1 method) is lower than its isomers (e.g., pyrido[2,3-d]pyridazine, −1.122 eV), enhancing its electrophilicity. This promotes faster cycloaddition with electron-rich dienophiles like enamines. The regioselectivity is driven by frontier molecular orbital interactions, where the dienophile's HOMO aligns with the azadiene's LUMO at specific positions (e.g., C4 in pyrido[3,4-d]pyridazine) .

Q. What spectroscopic techniques are critical for characterizing pyrido(3,4-d)pyridazine derivatives?

Key methods include:

- ¹H-NMR to confirm regioselectivity via NOE correlations (e.g., irradiation at δ 9.07 ppm enhances signals for adjacent protons) .

- HRMS for molecular weight validation (e.g., C₁₂H₁₁N: 169.0892 observed vs. 169.0893 calculated) .

- IR spectroscopy to identify functional groups (e.g., aromatic C-H stretches at ~3050 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods explain the regioselectivity of [4+2] cycloaddition reactions involving pyrido(3,4-d)pyridazine?

Semi-empirical calculations (AM1, PM3) reveal partial charges and frontier orbital coefficients. For example, C4 of pyrido(3,4-d)pyridazine has a more positive charge (+0.12 vs. C1: +0.08) and a larger LUMO coefficient, favoring attack by the enamine’s nucleophilic carbon. This aligns with experimental outcomes where C4 is the dominant site for cycloaddition .

Q. What strategies address contradictions in reaction kinetics when scaling ring sizes of enamine reagents?

Larger enamines (e.g., cycloheptene) exhibit slower reactivity due to increased steric hindrance and reduced orbital overlap. Kinetic studies show seven-membered enamines require 30 minutes for completion vs. 7 days for six-membered analogs. Adjusting temperature (110°C for strained rings) or using catalytic acids (trifluoroacetic acid) accelerates rearomatization .

Q. How can pyrido(3,4-d)pyridazine derivatives be tailored for kinase inhibition, and what structural features enhance potency?

Substitutions at C2 and C8 positions (e.g., 2-amino-pyrido[3,4-d]pyrimidine) improve binding to kinase ATP pockets. For EGFR-TKIs, trisubstituted derivatives (e.g., 2,4,6-trisubstituted pyrido[3,4-d]pyrimidines) show IC₅₀ values <100 nM. Introducing methyl groups at C6 reduces metabolic degradation, as seen in the clinical candidate BOS172722 .

Q. What methodological challenges arise in analyzing reaction intermediates, and how are they resolved?

Transient intermediates like dihydroisoquinoline isomers (A and B) are unstable but can be trapped via rapid chromatography. NOE difference spectroscopy distinguishes isomers: irradiation of aromatic protons (δ 9.07 ppm) enhances NOE signals for adjacent cyclopentane protons in isomer A .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.